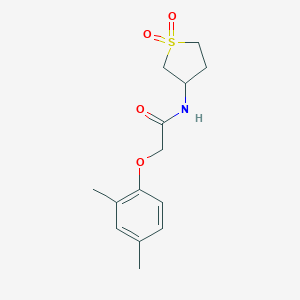
7-(benzyloxy)-3-(2,5-dimethylphenoxy)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(benzyloxy)-3-(2,5-dimethylphenoxy)-4H-chromen-4-one is a chemical compound that belongs to the class of flavones. It is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
7-(benzyloxy)-3-(2,5-dimethylphenoxy)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. In cancer research, it has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neuroprotection research, it has been found to protect against oxidative stress and reduce neuroinflammation.
Wirkmechanismus
The mechanism of action of 7-(benzyloxy)-3-(2,5-dimethylphenoxy)-4H-chromen-4-one is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis and inhibit angiogenesis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neuroprotection research, it has been found to protect against oxidative stress and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
7-(benzyloxy)-3-(2,5-dimethylphenoxy)-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yield and purity. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. It can also be expensive to synthesize, which can limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for the study of 7-(benzyloxy)-3-(2,5-dimethylphenoxy)-4H-chromen-4-one. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in combination therapy with other anticancer, anti-inflammatory, or neuroprotective agents. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 7-(benzyloxy)-3-(2,5-dimethylphenoxy)-4H-chromen-4-one involves the reaction of 7-hydroxyflavone with benzyl bromide and 2,5-dimethylphenol in the presence of a base. The reaction proceeds through nucleophilic substitution and results in the formation of the desired product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Eigenschaften
Molekularformel |
C24H20O4 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
3-(2,5-dimethylphenoxy)-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C24H20O4/c1-16-8-9-17(2)21(12-16)28-23-15-27-22-13-19(10-11-20(22)24(23)25)26-14-18-6-4-3-5-7-18/h3-13,15H,14H2,1-2H3 |
InChI-Schlüssel |
XWQDLDFHHOHPBQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]azepane-1-carboxamide](/img/structure/B284619.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide](/img/structure/B284620.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B284622.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B284623.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284624.png)
![N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284626.png)
![N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284627.png)
![Dimethyl 2-[({[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)amino]terephthalate](/img/structure/B284628.png)
![Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B284631.png)
![2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol](/img/structure/B284640.png)
![(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B284642.png)
![4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284644.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B284647.png)
